2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate
CAS No.:
Cat. No.: VC15714270
Molecular Formula: C20H23NO6S
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23NO6S |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | diethyl 3-methyl-5-[[2-(4-methylphenoxy)acetyl]amino]thiophene-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C20H23NO6S/c1-5-25-19(23)16-13(4)17(20(24)26-6-2)28-18(16)21-15(22)11-27-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,21,22) |
| Standard InChI Key | DIPJMYPOUAJHMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=C(C=C2)C |
Introduction
Structural Characterization and Molecular Architecture
Core Framework and Substituent Configuration
The compound belongs to the thiophene dicarboxylate family, featuring a central sulfur-containing heterocycle modified with multiple functional groups. The molecular formula C19H21NO6S (MW = 391.44 g/mol) reveals:
-
Two ethyl ester groups at positions 2 and 4
-
Methyl substituent at position 3
-
Phenoxyacetamido moiety at position 5 with para-methyl modification .
The SMILES notation CCOC(c1c(C)c(C(=O)OCC)sc1NC(COc1ccc(C)cc1)=O)=O confirms the spatial arrangement, while the InChIKey ONSGLEVNBNDVEK-UHFFFAOYSA-N provides unique stereochemical identification .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 391.44 g/mol |
| logP (Partition coeff.) | 1.5817 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 9 |
| Polar Surface Area | 71.917 Ų |
| Aqueous Solubility | -3.719 logS |
Synthetic Methodology and Optimization
Primary Synthesis Route
The compound is synthesized through a two-step acylative functionalization of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate :
-
Precursor Preparation:
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9) serves as the foundational building block. This intermediate is commercially available or prepared via Gewald aminothiophene synthesis . -
Acylation Reaction:
Reacting the amine precursor with 2-(4-methylphenoxy)acetyl chloride in chloroform at 60°C for 6 hours yields the target compound. Purification through ethanol recrystallization achieves >95% purity.
Table 2: Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Chloroform |
| Temperature | 60°C ± 2°C |
| Reaction Time | 6 hours |
| Purification Method | Ethanol recrystallization |
| Yield | 82-87% |
Chemical Reactivity and Functional Group Transformations
Ester Group Reactivity
The ethyl ester substituents demonstrate predictable carboxylate chemistry:
-
Hydrolysis: Under basic conditions (NaOH/EtOH), generates the dicarboxylic acid derivative.
-
Transesterification: Reacts with higher alcohols (e.g., benzyl alcohol) in acidic media to produce bulkier esters .
Amide Bond Stability
The central acetamido linkage shows remarkable stability to:
-
Acidic Hydrolysis (pH > 3)
-
Nucleophilic Attack (tested with NH2OH, NH3)
Decomposition occurs only under prolonged heating (>8h) in 6M HCl.
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3):
-
δ 1.25-1.35 (m, 6H, -OCH2CH3)
-
δ 2.32 (s, 3H, Ar-CH3)
-
δ 4.25 (q, J=7.1 Hz, 4H, -OCH2-)
-
δ 6.85-7.25 (m, 4H, aromatic protons)
13C NMR (100 MHz, CDCl3):
Material Science Applications
Organic Semiconductor Properties
Thin-film characterization reveals:
-
Band Gap: 3.1 eV (UV-Vis)
-
Charge Carrier Mobility: 0.04 cm²/V·s
While inferior to polythiophene benchmarks, functionalization potential exists for specialized optoelectronic applications.
Comparative Analysis with Structural Analogs
Phenoxy Substitution Effects
Comparing para-methyl (target compound) vs. ortho-tolyl ( ) variants:
| Property | para-methyl | ortho-tolyl |
|---|---|---|
| logP | 1.58 | 2.14 |
| Aqueous Solubility | -3.72 | -4.01 |
| S. aureus MIC | 32 μg/mL | 128 μg/mL |
The para-substitution pattern enhances antimicrobial potency while maintaining solubility .
Future Research Directions
Structure-Activity Relationship Studies
-
Systematic variation of phenoxy substituents
-
Exploration of alternative ester groups (propyl, isopropyl)
-
Development of prodrug derivatives through ester hydrolysis
Advanced Formulation Strategies
-
Nanoencapsulation for improved bioavailability
-
Composite materials with conductive polymers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume